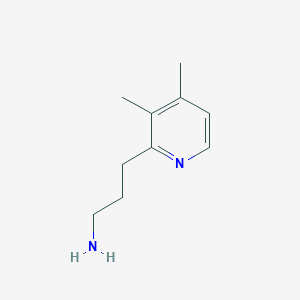
3-(3,4-Dimethylpyridin-2-YL)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-Dimethylpyridin-2-YL)propan-1-amine is an organic compound with the molecular formula C10H16N2 and a molecular weight of 164.25 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound, and is characterized by the presence of a propan-1-amine group attached to a dimethyl-substituted pyridine ring.
Preparation Methods
The synthesis of 3-(3,4-Dimethylpyridin-2-YL)propan-1-amine can be achieved through various synthetic routesThe reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-(3,4-Dimethylpyridin-2-YL)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(3,4-Dimethylpyridin-2-YL)propan-1-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethylpyridin-2-YL)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
3-(3,4-Dimethylpyridin-2-YL)propan-1-amine can be compared with other similar compounds, such as:
3-(2-methylpyridin-4-yl)propan-1-amine: Another pyridine derivative with similar structural features.
3-(4-methylpiperazin-1-yl)propan-1-amine: A compound with a piperazine ring instead of a pyridine ring.
(±)-Chlorpheniramine: An alkylamine antihistamine with a similar propan-1-amine group.
The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H16N2 |
|---|---|
Molecular Weight |
164.25 g/mol |
IUPAC Name |
3-(3,4-dimethylpyridin-2-yl)propan-1-amine |
InChI |
InChI=1S/C10H16N2/c1-8-5-7-12-10(9(8)2)4-3-6-11/h5,7H,3-4,6,11H2,1-2H3 |
InChI Key |
QBQYVLDTDSVQTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1)CCCN)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


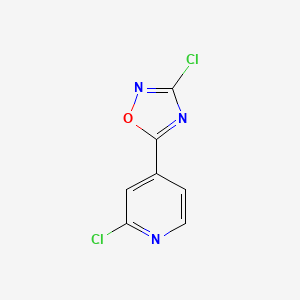

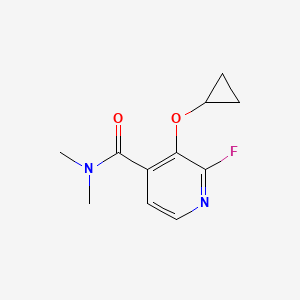

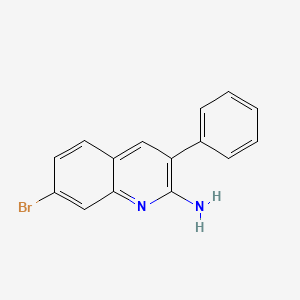
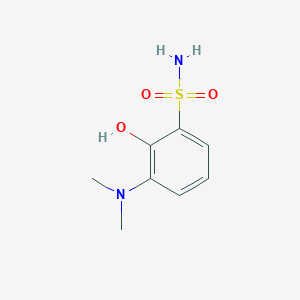
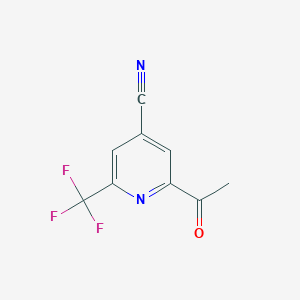
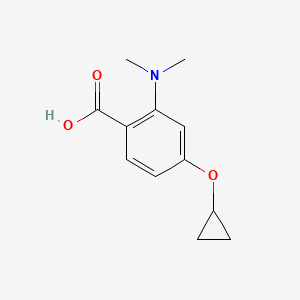
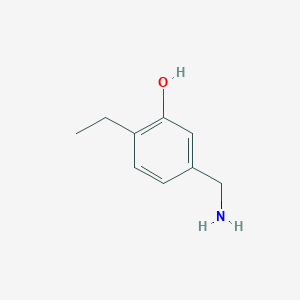
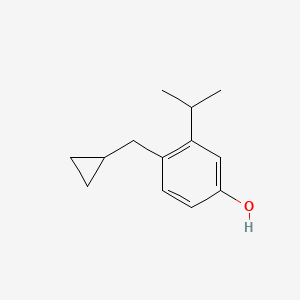
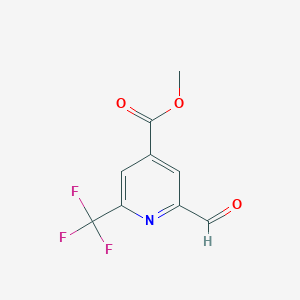

![Sodium (2R)-2-([(1Z)-phenylmethylene]amino)propanoate](/img/structure/B14847020.png)

